molecular formula C10H10BrNO3 B15064465 Methyl 4-acetamido-3-bromobenzoate CAS No. 126759-47-5

Methyl 4-acetamido-3-bromobenzoate

Katalognummer: B15064465
CAS-Nummer: 126759-47-5
Molekulargewicht: 272.09 g/mol
InChI-Schlüssel: ZPOHHVCNWXJMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-acetamido-3-bromobenzoate is an organic compound with the molecular formula C10H10BrNO3. It is a derivative of benzoic acid and features both bromine and acetamido functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-acetamidobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-acetamido-3-bromobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Hydrolysis: Typically involves aqueous acid or base at elevated temperatures.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, coupling with phenylboronic acid yields biphenyl derivatives.

    Hydrolysis: Produces 4-acetamido-3-bromobenzoic acid.

    Oxidation: Can yield various oxidized derivatives depending on the conditions.

Wissenschaftliche Forschungsanwendungen

Methyl 4-acetamido-3-bromobenzoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-acetamido-3-bromobenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or catalytic coupling. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromobenzoate: Lacks the acetamido group, making it less versatile in certain reactions.

    Methyl 4-acetamidobenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Methyl 3-bromobenzoate: Bromine is positioned differently, leading to different reactivity and applications.

Uniqueness

Methyl 4-acetamido-3-bromobenzoate is unique due to the presence of both bromine and acetamido groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Eigenschaften

CAS-Nummer

126759-47-5

Molekularformel

C10H10BrNO3

Molekulargewicht

272.09 g/mol

IUPAC-Name

methyl 4-acetamido-3-bromobenzoate

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(5-8(9)11)10(14)15-2/h3-5H,1-2H3,(H,12,13)

InChI-Schlüssel

ZPOHHVCNWXJMDL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.